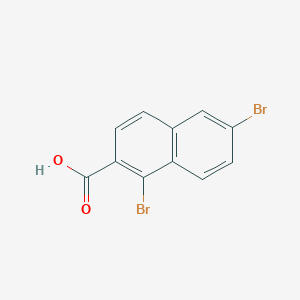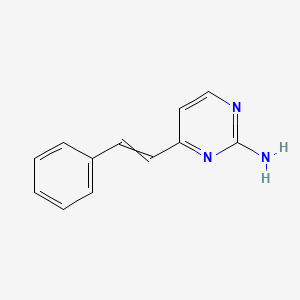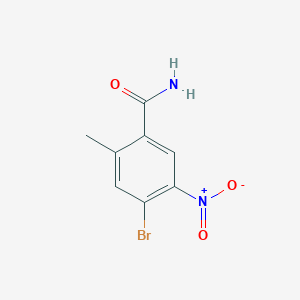![molecular formula C25H23F2N7O2 B12462736 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Triazinring umfasst, der mit Fluorphenyl- und Methoxyphenylgruppen substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst in der Regel mehrere Schritte, darunter die Bildung des Triazinrings und anschliessende Substitutionsreaktionen. Eine gängige Methode beinhaltet die Reaktion von Cyanurchlorid mit 2-Fluoranilin und 2-Methoxyanilin unter kontrollierten Bedingungen, um das gewünschte Triazinderivat zu bilden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Acetonitril und Katalysatoren wie Triethylamin, um die Substitutionsreaktionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die grosstechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies kann die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie Säulenchromatographie und Umkristallisation umfassen, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the reaction of cyanuric chloride with 2-fluoroaniline and 2-methoxyaniline under controlled conditions to form the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Der Triazinring ermöglicht nucleophile Substitutionsreaktionen, bei denen verschiedene Substituenten eingeführt werden können.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Dichlormethan, Acetonitril, Ethanol.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu Amin-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor in verschiedenen biologischen Signalwegen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschliesslich Antikrebs- und entzündungshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Polymeren mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Kinasen oder Proteasen hemmen und so die Zellsignalisierung und -proliferation beeinflussen.
Wirkmechanismus
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N~2~-{4,6-bis[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide: Ähnliche Struktur, jedoch mit unterschiedlichen Substituenten.
N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide: Chlor-Substituenten anstelle von Fluor.
Einzigartigkeit
Die Einzigartigkeit von N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide liegt in seiner spezifischen Kombination von Substituenten, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Das Vorhandensein von Fluoratomen kann die Stabilität und Bioaktivität der Verbindung verbessern, was sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C25H23F2N7O2 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H23F2N7O2/c1-15(22(35)29-20-13-7-8-14-21(20)36-2)28-23-32-24(30-18-11-5-3-9-16(18)26)34-25(33-23)31-19-12-6-4-10-17(19)27/h3-15H,1-2H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI-Schlüssel |
HYXNLWOHQHNBDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1OC)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462656.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462668.png)


![ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12462690.png)


![2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12462707.png)
![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate](/img/structure/B12462709.png)
![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462742.png)
